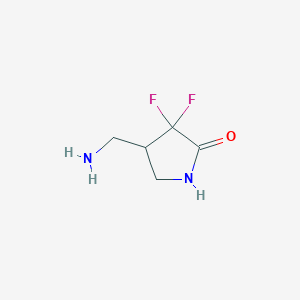
2-(Difluoromethyl)-1,8-naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1,8-naphthyridin-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to the naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,8-naphthyridin-3-amine typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine ring system can be constructed through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents like difluoromethylating agents (e.g., Difluoromethyl 2-pyridyl sulfone) under specific reaction conditions, often involving radical processes or catalytic methods.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,8-naphthyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
2-(Difluoromethyl)-1,8-naphthyridin-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,8-naphthyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can influence the compound's binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
2-(Difluoromethyl)pyridine: A related compound with a similar difluoromethyl group but a different heterocyclic core.
2-(Difluoromethyl)quinoline: Another compound with a difluoromethyl group attached to a quinoline ring system.
Uniqueness: 2-(Difluoromethyl)-1,8-naphthyridin-3-amine is unique due to its specific structural features and potential applications. Its difluoromethyl group provides distinct steric and electronic properties compared to similar compounds, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-(difluoromethyl)-1,8-naphthyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-8(11)7-6(12)4-5-2-1-3-13-9(5)14-7/h1-4,8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDGMGLRUJZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-tert-butyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8087442.png)

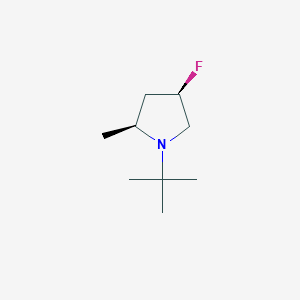
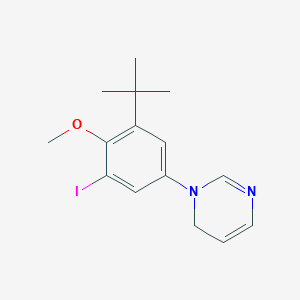
![(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B8087477.png)
![Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B8087479.png)
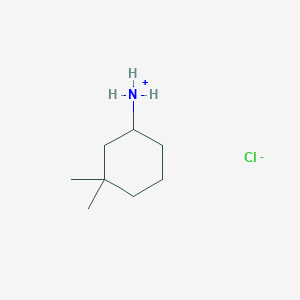
![2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate](/img/structure/B8087502.png)
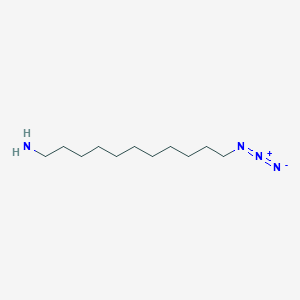
![1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B8087510.png)

![1-Aza-spiro[4.5]decan-8-one](/img/structure/B8087532.png)
![3,9-Diazabicyclo[3.3.1]nonane](/img/structure/B8087533.png)
